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Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 4-
Hydroxyphenylacetamide (CAS No: 17194-82-0), a key intermediate in the synthesis of

various pharmaceuticals, most notably the beta-blocker Atenolol. This document collates

essential physicochemical data, detailed experimental protocols for its characterization, and a

visual representation of its role in a significant synthetic pathway. The information presented

herein is intended to support research, development, and quality control activities involving this

compound.

Chemical and Physical Properties
4-Hydroxyphenylacetamide is a beige, fine crystalline powder at room temperature.[1][2] Its

chemical structure consists of a phenyl ring substituted with a hydroxyl group and an

acetamide group at the para position.
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Property Value Source(s)

IUPAC Name 2-(4-hydroxyphenyl)acetamide [3]

CAS Number 17194-82-0 [1][4][5]

Molecular Formula C₈H₉NO₂ [1][4]

Molecular Weight 151.16 g/mol [1][4][5]

SMILES NC(=O)Cc1ccc(O)cc1 [5][6]

InChI Key
YBPAYPRLUDCSEY-

UHFFFAOYSA-N
[1][5][6]

Physicochemical Data
Property Value Notes Source(s)

Melting Point 176-178 °C (lit.) [1][5][7]

Boiling Point 273.17 °C (rough estimate) [1]

Density 1.2023 g/cm³ (rough estimate) [1]

Water Solubility Soluble [1]

Solubility
DMSO (Slightly),

Methanol (Slightly)
[1][2]

pKa 9.99 ± 0.26 (Predicted) [1][2]

logP 0.45 (Predicted) [6]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 4-
Hydroxyphenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Spectra for 4-Hydroxyphenylacetamide are available and can be used to confirm

the presence of protons in different chemical environments.[8]
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Infrared (IR) Spectroscopy
FT-IR: The IR spectrum reveals the presence of key functional groups such as the hydroxyl

(-OH), amide (-CONH₂), and the aromatic ring.[9]

Mass Spectrometry (MS)
Mass Spectrum: The mass spectrum provides information about the molecular weight and

fragmentation pattern of the molecule.[4]

Synthesis and Reactivity
4-Hydroxyphenylacetamide is a versatile intermediate in organic synthesis.

Synthesis
Several methods for the synthesis of 4-Hydroxyphenylacetamide have been reported,

including:

Amidation of p-hydroxyphenylacetate.

From p-hydroxyphenylacetonitrile.

From p-hydroxyacetophenone.

A detailed synthetic route involves the reaction of 4-hydroxybenzyl cyanide with a platinum

complex in ethanol and water, heated under reflux for 18 hours, resulting in a 98% yield of 4-
hydroxyphenylacetamide.[10]

Reactivity and Use in Synthesis
The primary utility of 4-Hydroxyphenylacetamide in drug development is as a precursor for

the synthesis of Atenolol.[1][2] It serves as the starting material which is subsequently modified

to introduce the aminopropanol side chain characteristic of many beta-blockers.

Experimental Protocols
The following are generalized protocols for the characterization and synthesis of 4-
Hydroxyphenylacetamide.
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Spectroscopic Characterization
Sample Preparation: Dissolve approximately 5-25 mg of 4-Hydroxyphenylacetamide in a

suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube to a final volume of about 0.6-

0.7 mL. Ensure the sample is fully dissolved.

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. The chemical shifts are typically referenced to the residual solvent

peak.

Sample Preparation: Grind a small amount (1-2 mg) of 4-Hydroxyphenylacetamide with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet should be acquired and subtracted from the sample spectrum.

Sample Introduction: Introduce a small amount of the solid 4-Hydroxyphenylacetamide
sample directly into the ion source of the mass spectrometer using a direct insertion probe.

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70

eV).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-

of-flight) to generate the mass spectrum.

Synthesis of Atenolol from 4-Hydroxyphenylacetamide
This protocol outlines a key synthetic application of 4-Hydroxyphenylacetamide.
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Deprotonation: Dissolve 4-Hydroxyphenylacetamide in a suitable solvent and treat it with a

base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

Epoxidation: React the resulting phenoxide with epichlorohydrin. This reaction leads to the

formation of an epoxide intermediate.

Amination: Open the epoxide ring by reacting it with isopropylamine. This step introduces the

characteristic side chain of Atenolol.

Work-up and Purification: After the reaction is complete, perform an appropriate work-up

procedure, which may include extraction and washing, followed by purification of the crude

product, typically by recrystallization, to yield pure Atenolol.

Visualized Workflow: Synthesis of Atenolol
The following diagram illustrates the synthetic pathway from 4-Hydroxyphenylacetamide to

Atenolol.

4-Hydroxyphenylacetamide

Deprotonation
(Sodium Phenoxide Intermediate)

Step 1

Epoxide Formation

Step 2

Atenolol

Step 3
NaOH

Epichlorohydrin

Isopropylamine

Click to download full resolution via product page

Caption: Synthetic pathway of Atenolol from 4-Hydroxyphenylacetamide.

Safety Information
4-Hydroxyphenylacetamide is classified as an irritant.[1] It may cause skin, eye, and

respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a dust mask, should be worn when handling this compound.[5] It is a

combustible solid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).
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Conclusion
4-Hydroxyphenylacetamide is a well-characterized compound with established physical and

chemical properties. Its primary significance lies in its role as a crucial building block in the

pharmaceutical industry, particularly for the synthesis of Atenolol. The data and protocols

presented in this guide are intended to provide a solid foundation for researchers and

professionals working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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